

# Technical Guide: Spectroscopic Analysis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

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## Compound of Interest

Compound Name: (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Cat. No.: B1320137

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## Introduction

**(5-(Methoxymethyl)pyridin-3-yl)boronic acid**, with the CAS Number 200204-95-1 and molecular formula  $C_7H_{10}BNO_3$ , is a pyridine-based boronic acid derivative.<sup>[1][2]</sup> Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to their utility in Suzuki-Miyaura cross-coupling reactions and their potential as bioactive molecules. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

It is important to note that while commercial suppliers indicate the availability of spectroscopic data for **(5-(Methoxymethyl)pyridin-3-yl)boronic acid**, detailed experimental data and protocols are not readily available in the public domain.<sup>[3][4]</sup> Therefore, this document presents predicted spectroscopic data based on the known structure of the molecule and general principles of spectroscopic analysis for similar organic compounds.

## Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **(5-(Methoxymethyl)pyridin-3-yl)boronic acid**.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.7 - 8.9	s	1H	H-2 (Pyridine)
~8.5 - 8.7	s	1H	H-6 (Pyridine)
~8.0 - 8.2	s	1H	H-4 (Pyridine)
~4.5 - 4.7	s	2H	-CH <sub>2</sub> -
~3.3 - 3.5	s	3H	-OCH <sub>3</sub>
(broad)	s	2H	-B(OH) <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~145 - 155	C-2, C-6 (Pyridine)
~135 - 145	C-4 (Pyridine)
~130 - 140	C-5 (Pyridine)
~120 - 130	C-3 (Pyridine, C-B)
~70 - 75	-CH <sub>2</sub> -
~55 - 60	-OCH <sub>3</sub>

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3600 - 3200	Broad, Strong	O-H stretch (B-OH)
~3100 - 3000	Medium	C-H stretch (Aromatic)
~2950 - 2850	Medium	C-H stretch (Aliphatic)
~1600 - 1450	Medium-Strong	C=C, C=N stretch (Pyridine ring)
~1400 - 1300	Strong	B-O stretch
~1100 - 1000	Strong	C-O stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
167.08	High	[M] <sup>+</sup> (Molecular Ion)
149.07	Medium	[M - H <sub>2</sub> O] <sup>+</sup>
136.06	Medium	[M - OCH <sub>3</sub> ] <sup>+</sup>
122.05	High	[M - CH <sub>2</sub> OCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(5-(Methoxymethyl)pyridin-3-yl)boronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.

- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Process the data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to cover the expected range (e.g., 0-160 ppm).
  - A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
  - Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or pure KBr pellet).
  - Record the sample spectrum over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ).

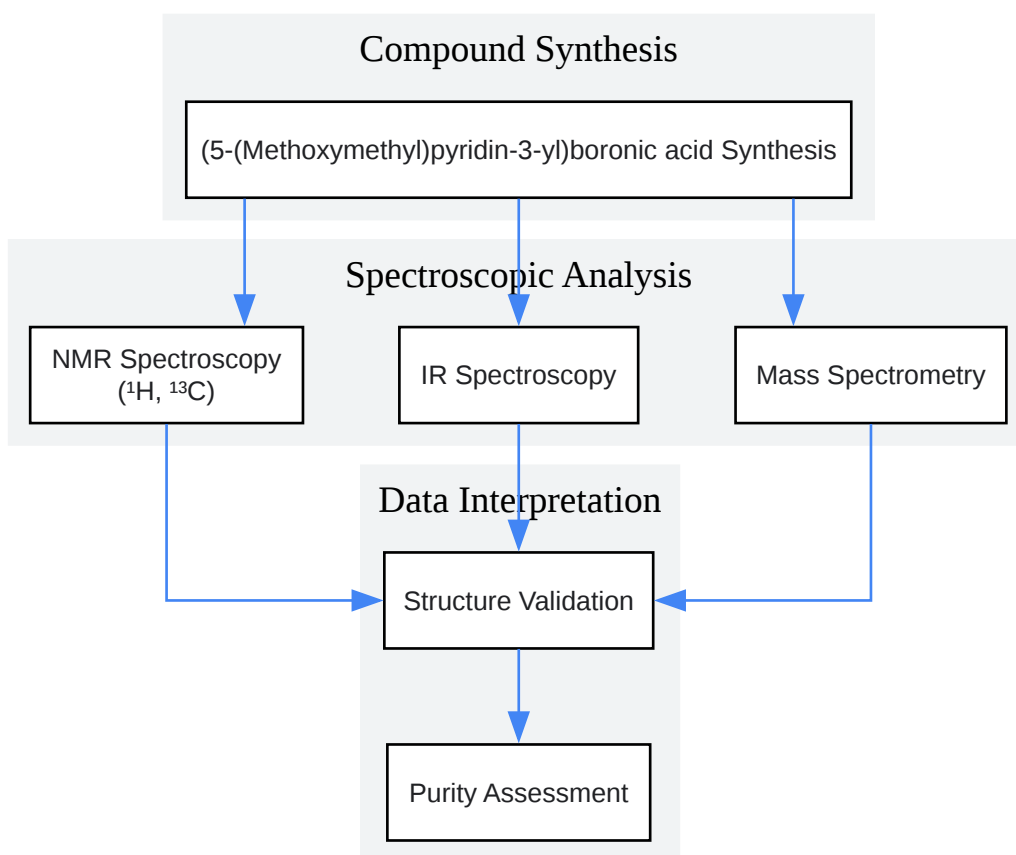
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - Introduce the sample into the ion source.
  - Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range (e.g., 50-500 amu).
  - For ESI, the analysis can be performed in both positive and negative ion modes to identify the molecular ion and common adducts.

## Visualizations

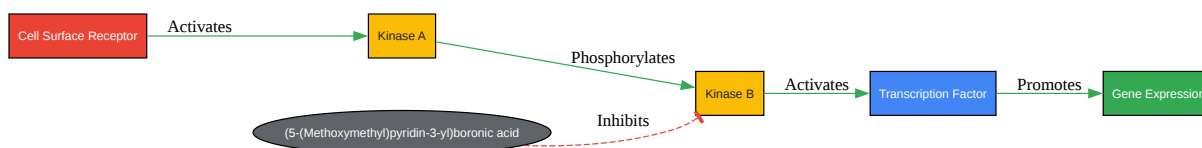
## Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

## Hypothetical Signaling Pathway Involvement



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Caption: Hypothetical inhibition of a kinase signaling pathway by a boronic acid compound.

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## References

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320137#spectroscopic-data-nmr-ir-ms-of-5-methoxymethyl-pyridin-3-yl-boronic-acid]

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